molecular formula C9H8ClFS B7989355 1-Allylsulfanyl-4-chloro-3-fluorobenzene

1-Allylsulfanyl-4-chloro-3-fluorobenzene

Cat. No.: B7989355
M. Wt: 202.68 g/mol
InChI Key: HGGJXYGCMWUFGK-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-chloro-3-fluorobenzene is an organic compound with the molecular formula C9H8ClFS It is characterized by the presence of an allylsulfanyl group attached to a benzene ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-chloro-3-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-3-fluoronitrobenzene with allyl mercaptan in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-4-chloro-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the allyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Scientific Research Applications

1-Allylsulfanyl-4-chloro-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allylsulfanyl-4-chloro-3-fluorobenzene involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and oxidation-reduction reactions, which can alter the structure and function of biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Allylsulfanyl-3-chloro-4-fluorobenzene: Similar structure but different substitution pattern.

    1-Allylsulfanyl-4-chloro-2-fluorobenzene: Another isomer with a different fluorine position.

    1-Allylsulfanyl-4-chloro-3-bromobenzene: Bromine substituted instead of fluorine.

Uniqueness: The presence of both chlorine and fluorine atoms on the benzene ring, along with the allylsulfanyl group, makes it a versatile compound for various chemical transformations and research applications .

Properties

IUPAC Name

1-chloro-2-fluoro-4-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFS/c1-2-5-12-7-3-4-8(10)9(11)6-7/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGJXYGCMWUFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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